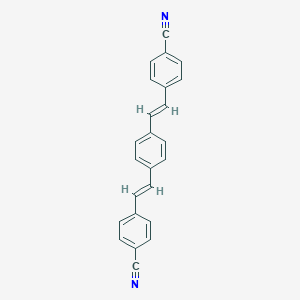

1,4-Bis(4-Cyanostyryl)Benzene

Overview

Description

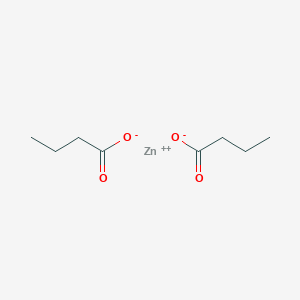

1,4-Bis(4-Cyanostyryl)Benzene is an organic compound with the molecular formula C24H16N2. It is known for its unique structural properties, which include two cyanostyryl groups attached to a benzene ring. This compound is often used in various scientific and industrial applications due to its fluorescent properties and stability.

Mechanism of Action

Target of Action

It’s known that the compound is used as a fluorescent brightening agent , suggesting that it may interact with light-absorbing molecules or structures.

Mode of Action

The mode of action of 1,4-Bis(4-Cyanostyryl)Benzene is likely related to its optical properties. As a fluorescent brightening agent, it may absorb light in the ultraviolet region and re-emit it in the visible spectrum, thereby enhancing the perceived brightness of the materials to which it is applied .

Pharmacokinetics

It’s known that the compound is soluble in most organic solvents , which could influence its bioavailability.

Result of Action

The primary result of the action of this compound is the enhancement of the perceived brightness of materials to which it is applied. This is achieved through the absorption and re-emission of light, a process known as fluorescence .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable against cationic softeners and can be used in conjunction with sodium hypochlorite, hydrogen peroxide, and reductive bleaching agents . It’s also resistant to sunlight and sublimation, making it suitable for various dyeing methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Bis(4-Cyanostyryl)Benzene can be synthesized through a condensation reaction between terephthalaldehyde and (4-cyanobenzyl)phosphonic acid diethyl ester. The reaction is typically carried out in the presence of a base such as potassium tert-butylate in tetrahydrofuran at room temperature. The reaction mixture is then worked up with dichloromethane and water, followed by recrystallization from dimethylformamide to obtain the desired product .

Industrial Production Methods: In an industrial setting, the synthesis involves adding terephthalaldehyde and (4-cyanobenzyl)phosphonic acid diethyl ester to a solvent such as methoxyethyl acetate. The mixture is stirred and reacted with a sodium methoxide solution at elevated temperatures. The product is then isolated by crystallization and purified by recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis(4-Cyanostyryl)Benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzene ring.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.

Major Products:

Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.

Reduction: Reduced derivatives with hydrogenated cyanostyryl groups.

Substitution: Substituted derivatives with various functional groups attached to the benzene ring.

Scientific Research Applications

1,4-Bis(4-Cyanostyryl)Benzene has a wide range of applications in scientific research:

Biology: Employed in biological imaging and as a marker in fluorescence microscopy.

Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

Industry: Utilized as an optical brightener in textiles and plastics to enhance whiteness and brightness.

Comparison with Similar Compounds

- 1,4-Bis(2-Cyanostyryl)Benzene

- 1,4-Bis(4-Cyanostyryl)Benzene Derivatives

- Fluorescent Brightener ER-II

Comparison: this compound is unique due to its specific structural arrangement, which provides distinct fluorescence properties compared to other similar compounds. Its stability and strong fluorescence make it particularly useful in applications requiring high sensitivity and precision .

Properties

IUPAC Name |

4-[(E)-2-[4-[(E)-2-(4-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c25-17-23-13-9-21(10-14-23)7-5-19-1-2-20(4-3-19)6-8-22-11-15-24(18-26)16-12-22/h1-16H/b7-5+,8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAAMJMIIHTGBH-KQQUZDAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C#N)C=CC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C#N)/C=C/C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13001-40-6 | |

| Record name | 4,4'-(p-Phenylenediethene-2,1-diyl)bisbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013001406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-(p-phenylenediethene-2,1-diyl)bisbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the photophysical properties of 1,4-Bis(4-Cyanostyryl)Benzene and how do they compare to similar compounds?

A: this compound exhibits interesting photophysical properties, particularly its fluorescence behavior. Studies have shown that in its solid state, intermolecular charge transfer interactions contribute to its fluorescence spectrum []. Comparatively, a similar compound, E,E-1,4-bis(4-trifluoromethystyryl)benzene, does not exhibit these interactions []. This difference highlights how subtle structural changes can impact photophysical behavior. Furthermore, this compound demonstrates a high fluorescence quantum yield (0.89) and a relatively long fluorescence lifetime (6.1 ns) []. These properties, coupled with its large two-photon absorption coefficient, make it a potentially valuable material for optoelectronic applications.

Q2: How does the structure of this compound influence its two-photon absorption cross-section?

A: Research indicates that the presence of electron-withdrawing cyano groups in the structure of this compound significantly contributes to its large two-photon absorption cross-section (δ) []. This is in line with the observation that bis(styryl)benzene derivatives with an A-A-A conjugation structure, where A represents an electron-accepting group, exhibit larger δ values compared to those with D-A-D structures (D being an electron-donating group) []. For example, this compound with its electron-accepting cyano groups exhibits a δ of 6870 GM, significantly larger than the 1790 GM observed for 2,5-dicyano-1,4-bis-(4'-dimethylaminostyryl)benzene, which possesses electron-donating dimethylamino groups []. This suggests that incorporating strong electron-accepting groups into the bis(styryl)benzene framework can be a promising strategy for designing materials with large two-photon absorption cross-sections for applications in fields like bioimaging and optical data storage.

Q3: Can the morphology and emission color of this compound be modified?

A: Yes, research has shown that the morphology and emission color of this compound can be altered through a “cocrystal” approach []. For instance, when co-crystallized with 1,4-diiodo tetrafluorobenzene (DIFB), the morphology of this compound changes from yellow-emissive polyhedral microcrystals to sky-blue-emissive microwires []. This change is attributed to alterations in molecular packing induced by the co-crystallization process. Furthermore, the formation of cocrystals also leads to an enhancement in the radiative decay rate, likely due to the suppression of excimer formation []. This demonstrates the potential of utilizing co-crystallization as a strategy for fine-tuning the optical properties and morphology of organic materials for specific applications.

Q4: Are there established analytical methods for detecting this compound?

A: Yes, this compound (C.I. 199) can be effectively detected and quantified using High Performance Liquid Chromatography (HPLC) with a fluorescence detector []. This method has been successfully applied to determine its presence in plastic food contact materials. The procedure involves extraction with trichloromethane followed by separation on a C18 column using a gradient elution with ammonium acetate and acetonitrile []. The fluorescence detector, set at an excitation wavelength of 350 nm and an emission wavelength of 430 nm, provides high sensitivity with a limit of detection of 0.3 mg/L []. This method offers a reliable and sensitive approach for monitoring the presence and concentration of this compound in various matrices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(diethylazaniumyl)ethyl-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]azanium; dihydrogen phosphate](/img/structure/B79609.png)

![1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester](/img/structure/B79612.png)